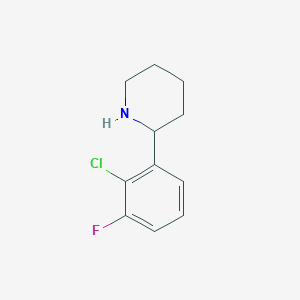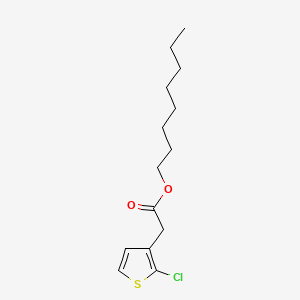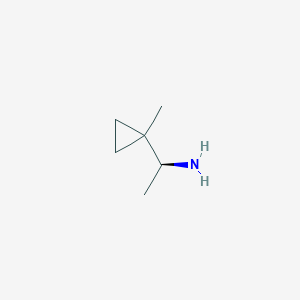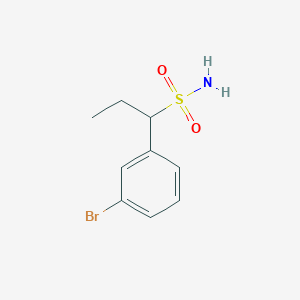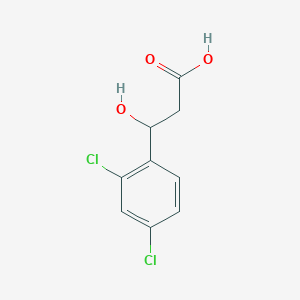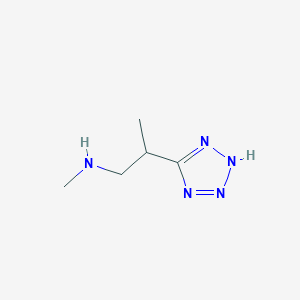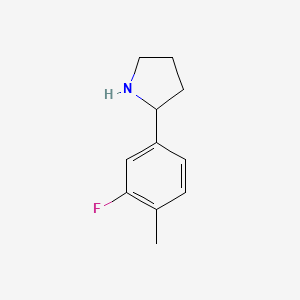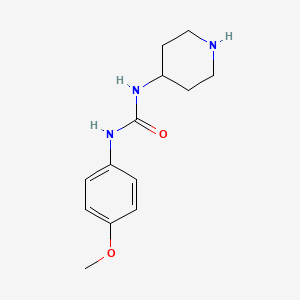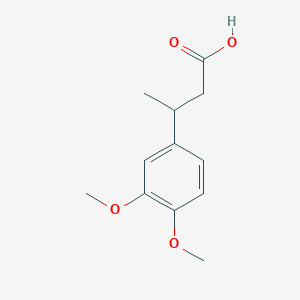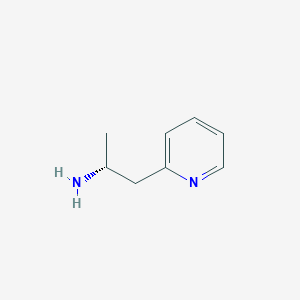aminedihydrochloride](/img/structure/B13529639.png)
[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and is substituted with a tert-butyl group, an ethyl group, and a methylamine moiety. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.
Attachment of the Ethyl Group: The ethyl group can be added through a Friedel-Crafts alkylation reaction.
Methylamine Substitution: The final step involves the substitution of a leaving group (such as a halide) with methylamine, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the tert-butyl group, potentially leading to the formation of thiazolidines or dealkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines, dealkylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving thiazole-containing substrates. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methylamine moiety can form ionic interactions with negatively charged residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl]amine: Lacks the methylamine moiety, potentially altering its reactivity and binding properties.
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylamine: Contains an ethyl group instead of a methyl group, which may affect its steric and electronic properties.
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylamine: Similar structure but without the dihydrochloride form, affecting its solubility and stability.
Uniqueness
The uniqueness of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride lies in its combination of structural features, including the thiazole ring, tert-butyl group, ethyl group, and methylamine moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H20Cl2N2S |
|---|---|
Molecular Weight |
271.2 g/mol |
IUPAC Name |
1-(4-tert-butyl-1,3-thiazol-2-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C10H18N2S.2ClH/c1-7(11-5)9-12-8(6-13-9)10(2,3)4;;/h6-7,11H,1-5H3;2*1H |
InChI Key |
WGKFRPUBYRGNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C(C)(C)C)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)
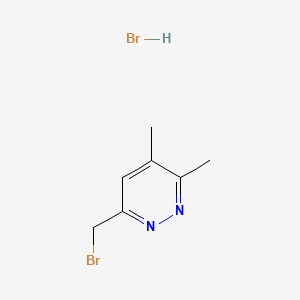
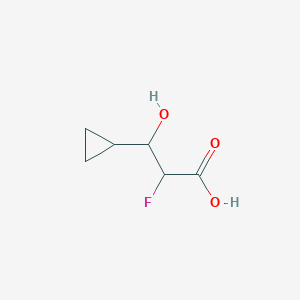
![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)
